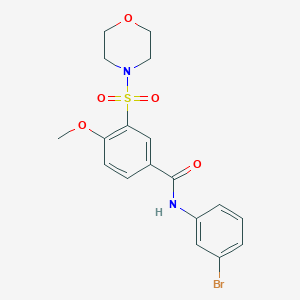
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as tyrosine kinase inhibitors, which are designed to target specific enzymes involved in the growth and spread of cancer cells. In
作用机制
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide works by inhibiting the activity of specific tyrosine kinases, which are enzymes that play a key role in the growth and spread of cancer cells. By blocking the activity of these enzymes, this compound can help to slow down or stop the growth of cancer cells. This compound also has anti-inflammatory properties, which may help to reduce the symptoms of inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and spread of cancer cells in vitro and in vivo. This compound has also been shown to reduce the symptoms of inflammatory diseases in animal models. In addition, this compound has been shown to have a good safety profile in preclinical studies.
实验室实验的优点和局限性
One of the main advantages of using N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide in lab experiments is its specificity for certain tyrosine kinases, which allows researchers to target specific pathways involved in cancer growth and spread. This compound also has a good safety profile, which makes it a valuable tool for preclinical studies. However, one limitation of using this compound is its cost, which may limit its use in certain research settings.
未来方向
There are several future directions for research on N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide. One area of interest is the potential use of this compound in combination with other cancer therapies, such as chemotherapy and radiation therapy. Another area of interest is the development of more potent and selective tyrosine kinase inhibitors based on the structure of this compound. Finally, there is a need for further research on the safety and efficacy of this compound in clinical trials, which will be necessary for its eventual approval as a cancer therapy.
合成方法
The synthesis of N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide involves several steps, including the reaction of 3-bromoaniline with 4-methoxybenzoyl chloride to form 3-bromo-4-methoxybenzamide. This intermediate is then reacted with morpholine and sulfonyl chloride to yield this compound. The synthesis method has been optimized to produce high yields of pure this compound, making it a valuable tool for scientific research.
科学研究应用
N-(3-bromophenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including c-Met, VEGFR-2, and Tie-2, which are involved in the growth and spread of cancer cells. This compound has also been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
属性
分子式 |
C18H19BrN2O5S |
|---|---|
分子量 |
455.3 g/mol |
IUPAC 名称 |
N-(3-bromophenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide |
InChI |
InChI=1S/C18H19BrN2O5S/c1-25-16-6-5-13(18(22)20-15-4-2-3-14(19)12-15)11-17(16)27(23,24)21-7-9-26-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
InChI 键 |
YJRNLBCZNSJLQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)S(=O)(=O)N3CCOCC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-[3-(dimethylamino)propyl]-N-[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B259371.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)
![2-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B259379.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)
![N-[(3-methylthiophen-2-yl)methyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B259382.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
